molecular formula C8H7N3 B1353410 3-(1H-pyrazol-3-yl)pyridine CAS No. 45887-08-9

3-(1H-pyrazol-3-yl)pyridine

Cat. No. B1353410
CAS RN: 45887-08-9
M. Wt: 145.16 g/mol
InChI Key: JJLMOUMOJSUSSX-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-3-yl)pyridine” is a compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . It is a pyrazole derivative, which is a class of compounds that are particularly useful in organic synthesis . The pyrazole moiety is present in various pharmacologically active compounds, making it a significant scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(1H-pyrazol-3-yl)pyridine”, has been a subject of interest in organic chemistry . Various methods have been reported for the synthesis of pyrazole derivatives, and these methods have been used to prepare more complex heterocyclic systems with relevance in the pharmaceutical field .


Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-3-yl)pyridine” includes a pyrazole ring attached to a pyridine ring . The InChI code for this compound is 1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11) .


Chemical Reactions Analysis

Pyrazole derivatives, including “3-(1H-pyrazol-3-yl)pyridine”, have been found to exhibit a wide range of reactivities . They have been used as starting materials for the preparation of more complex heterocyclic systems .


Physical And Chemical Properties Analysis

“3-(1H-pyrazol-3-yl)pyridine” is a solid compound . It has a molecular weight of 145.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Scientific Research Applications

Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

3-(1H-Pyrazol-1-yl)pyridine is utilized in the construction of bipolar host materials for PhOLEDs. These materials exhibit varied optoelectronic parameters based on their linking modes, significantly impacting their efficiency in different colored OLEDs, including blue, green, and white. High efficiencies and low-efficiency roll-offs are notable features of these PhOLEDs (Li, Li, Liu, & Jin, 2016).

Photoinduced Tautomerization

2-(1H-pyrazol-5-yl)pyridine, a related compound, demonstrates three types of photoreactions, including excited-state intramolecular proton transfer, intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These reactions are significant for understanding the photophysics of pyrazole-pyridine-based compounds (Vetokhina et al., 2012).

Catalysis and Biomedical Sensors

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, including complexes, have found applications in catalysis, construction of multifunctional spin-crossover switches, and integration into biomedical sensors (Halcrow, 2014).

Luminescent Lanthanide Compounds

These compounds are employed in creating luminescent lanthanide complexes useful in biological sensing. They are chosen for their unique thermal and photochemical properties, especially in iron complexes showing spin-state transitions (Halcrow, 2005).

High Efficiency Electroluminescence in OLEDs

Pyrazol-pyridine ligands have been synthesized for use in orange-red iridium (III) complexes in OLEDs, demonstrating high luminance and external quantum efficiency. This advancement showcases the role of these compounds in improving OLED performance (Su et al., 2021).

Synthesis and Biomedical Applications

The compound 1H-Pyrazolo[3,4-b]pyridines, which include pyrazole and pyridine moieties, have been extensively studied for their biomedical applications. This research encompasses a vast array of derivatives and synthetic methods (Donaire-Arias et al., 2022).

Mechanoluminescent White OLEDs

Pt(II) phosphors with pyridinyl pyrazolate chelates are used to create mechanoluminescent and efficient white OLEDs. These materials demonstrate the potential of pyrazole-pyridine compounds in advanced display technologies (Huang et al., 2013).

Safety And Hazards

While specific safety and hazard information for “3-(1H-pyrazol-3-yl)pyridine” was not found in the retrieved documents, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions for “3-(1H-pyrazol-3-yl)pyridine” could involve further exploration of its synthesis methods, reactivities, and potential applications in various fields. For instance, it could be used as a starting material for the preparation of more complex heterocyclic systems with potential pharmaceutical applications .

properties

IUPAC Name

3-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLMOUMOJSUSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427736
Record name 3-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-3-yl)pyridine

CAS RN

45887-08-9
Record name 3-(1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-5-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MR Del Giudice, C Mustazza, A Borioni… - … der Pharmazie: An …, 2003 - Wiley Online Library
A series of 1‐methyl‐5‐(pyrazol‐3‐ and ‐5‐yl‐ and 1, 2, 4‐triazol‐3‐ and 5‐yl)‐1, 2, 3, 6‐tetrahydropyridine derivatives structurally related to arecoline were synthesized and evaluated …
Number of citations: 5 onlinelibrary.wiley.com
JK Yano, TT Denton, MA Cerny, X Zhang… - Journal of medicinal …, 2006 - ACS Publications
A series of 3-heteroaromatic analogues of nicotine were synthesized to delineate structural and mechanistic requirements for selectively inhibiting human cytochrome P450 (CYP) 2A6. …
Number of citations: 151 pubs.acs.org
J Abbenseth, M Diefenbach, A Hinz… - Angewandte Chemie …, 2019 - Wiley Online Library
The isolation of rhenium(V) complexes with terminal phosphide and arsenide ligands was achieved upon decarbonylation of rhenium(III) pnictaethynolates. One‐electron oxidation of …
Number of citations: 27 onlinelibrary.wiley.com
T Yang, G Chen, Z Sang, Y Liu, X Yang… - Journal of Medicinal …, 2015 - ACS Publications
A series of novel teraryl oxazolidinone compounds was designed, synthesized, and evaluated for their antimicrobial activity and toxicities. The compounds with aromatic N-heterocyclic …
Number of citations: 35 pubs.acs.org
CJ McGurk - 2016 - theses.ncl.ac.uk
Molecular-based crystals provide faces offering specific chemical groups, ordered in a spatially well-defined array, dependent of the crystal space group. These surfaces therefore offer …
Number of citations: 3 theses.ncl.ac.uk
M del Mar Conejo, A Pastor, F Montilla… - Coordination Chemistry …, 2021 - Elsevier
The chemistry of transition metal compounds that contain a phosphorus atom acting as ligand, sometimes called “naked” phosphorus, started at the end of the last century. However, it is …
Number of citations: 4 www.sciencedirect.com

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